2-[(Diphenylmethylidene)amino]hepta-4,6-dienenitrile
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Overview
Description
2-[(Diphenylmethylidene)amino]hepta-4,6-dienenitrile is an organic compound with the molecular formula C20H18N2. It contains 20 carbon atoms, 18 hydrogen atoms, and 2 nitrogen atoms . This compound is known for its unique structure, which includes a diphenylmethylidene group attached to an aminohepta-4,6-dienenitrile backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Diphenylmethylidene)amino]hepta-4,6-dienenitrile typically involves the reaction of diphenylmethanone with an appropriate amine under specific conditions. For example, one method involves the reaction of diphenylmethanone with glycine ethyl ester hydrochloride in the presence of a catalyst such as p-toluenesulfonic acid and a base like diisopropylethylamine. The reaction is carried out in a solvent like toluene at elevated temperatures (around 90°C) for an extended period (approximately 18 hours), resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Diphenylmethylidene)amino]hepta-4,6-dienenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[(Diphenylmethylidene)amino]hepta-4,6-dienenitrile has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Diphenylmethylidene)amino]hepta-4,6-dienenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl N-(diphenylmethylene)glycinate: A similar compound with a different backbone structure.
N-(Diphenylmethylene)glycine ethyl ester: Another related compound with similar functional groups.
Uniqueness
2-[(Diphenylmethylidene)amino]hepta-4,6-dienenitrile is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
185543-19-5 |
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Molecular Formula |
C20H18N2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2-(benzhydrylideneamino)hepta-4,6-dienenitrile |
InChI |
InChI=1S/C20H18N2/c1-2-3-6-15-19(16-21)22-20(17-11-7-4-8-12-17)18-13-9-5-10-14-18/h2-14,19H,1,15H2 |
InChI Key |
XXCWWWAQAOINKO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=CCC(C#N)N=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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